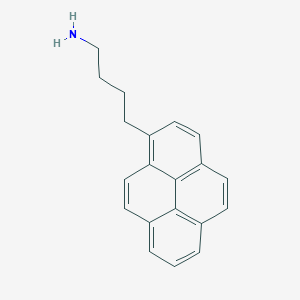

1-Pyrenebutylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Butylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyren-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRIEFUMDWSFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391338 | |

| Record name | 1-Pyrenebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205488-15-9 | |

| Record name | 1-Pyrenebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205488-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Pyrenebutylamine: Synthesis, Properties, and Application as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular probes and biochemical tools, fluorescent molecules stand out for their sensitivity and versatility. Among these, pyrene derivatives are particularly noteworthy for their unique photophysical properties, which are exquisitely sensitive to the local molecular environment. This guide focuses on 1-Pyrenebutylamine, a key derivative featuring a terminal primary amine that serves as a versatile anchor for covalent attachment to biomolecules.

This document provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its application as a powerful tool in biological research. As a senior application scientist, the aim here is not merely to present protocols, but to provide the underlying principles and causalities that govern its use, enabling researchers to intelligently design and troubleshoot their experiments. We will delve into the core mechanisms of pyrene fluorescence, provide detailed experimental workflows for protein labeling, and offer insights into data interpretation, grounding all claims in authoritative sources.

Part 1: Core Physicochemical and Safety Data

A thorough understanding of a chemical reagent begins with its fundamental properties. This compound is an aromatic amine that combines the environmentally sensitive fluorophore, pyrene, with a flexible butylamine linker.

Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 205488-15-9 | [1] |

| Molecular Formula | C₂₀H₁₉N | [1] |

| Molecular Weight | 273.37 g/mol | [2] |

| Synonyms | 1-Pyrenebutanamine, 1-(4-Aminobutyl)pyrene, 4-(1-Pyrenyl)butylamine | [1] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 50-60°C | [2] |

| Storage Temperature | -20°C Freezer | [2] |

Note: Minor variations in molecular weight (up to 274.26 g/mol ) are reported across different suppliers, likely due to isotopic distribution.

Safety and Handling

This compound is a research chemical and must be handled with appropriate care in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.

-

Precautions: Use personal protective equipment (gloves, lab coat, safety glasses). Handle in a well-ventilated area or chemical fume hood. Avoid release to the environment.

Part 2: Synthesis of this compound

The synthesis of this compound can be achieved via several routes, most commonly starting from the commercially available 1-pyrenebutyric acid. The following pathway involves the conversion of the carboxylic acid to an amide, followed by reduction to the primary amine. This method is often favored for its high yield.

Caption: Jablonski diagram illustrating pyrene monomer and excimer fluorescence.

Part 4: Experimental Protocol - Covalent Labeling of Proteins

The primary amine of this compound makes it an ideal candidate for labeling proteins at their carboxylic acid residues (aspartic acid, glutamic acid) or C-terminus. This is achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Workflow for Protein Labeling

Caption: Step-by-step workflow for protein labeling with this compound.

Detailed Step-by-Step Methodology

This protocol is a self-validating system designed for a typical IgG antibody but can be adapted for other proteins.

-

Protein Preparation (Critical Prerequisite):

-

Causality: The labeling chemistry targets specific functional groups. The presence of extraneous molecules with the same groups (primary amines) will competitively inhibit the reaction.

-

Action: Ensure the protein solution is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or MES buffer, at a pH of 7.2-7.4. Buffers containing Tris or glycine are incompatible and must be removed via dialysis or buffer exchange columns. [3]

-

-

Reagent Preparation:

-

Protein: Adjust the protein concentration to 1-5 mg/mL.

-

This compound: Prepare a 10 mM stock solution in anhydrous dimethyl sulfoxide (DMSO).

-

EDC/NHS: Prepare fresh 100 mM stock solutions of EDC and NHS in an appropriate anhydrous solvent (like DMSO or DMF) immediately before use. EDC is moisture-sensitive.

-

-

Activation of Protein Carboxyl Groups:

-

Causality: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and prone to hydrolysis. NHS is added to react with the intermediate, forming a more stable NHS ester that is less susceptible to hydrolysis and reacts efficiently with primary amines. [3] * Action: To your protein solution, add the EDC and NHS stock solutions to achieve a final molar excess (typically 10-20 fold) over the protein. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Causality: The primary amine of this compound acts as a nucleophile, attacking the carbonyl of the NHS ester on the protein, displacing the NHS group and forming a stable amide bond.

-

Action: Add the this compound stock solution to the activated protein mixture. The molar ratio of probe-to-protein can be varied (e.g., 10:1, 20:1, 50:1) to optimize the degree of labeling. Incubate for 2 hours at room temperature, protected from light.

-

-

Quenching and Purification:

-

Causality: Any unreacted NHS esters on the protein must be quenched to prevent non-specific reactions later. Unreacted this compound must be removed as it will interfere with fluorescence measurements.

-

Action: Quench the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 50 mM. [4]Purify the protein conjugate from excess, unreacted probe and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with your desired storage buffer (e.g., PBS). The protein conjugate will elute first, followed by the smaller molecules.

-

-

Characterization (Self-Validation):

-

Degree of Labeling (DOL): The DOL (moles of pyrene per mole of protein) is determined spectrophotometrically. Measure the absorbance of the conjugate at 280 nm (for protein) and ~345 nm (for pyrene). The DOL can be calculated using the Beer-Lambert law and the known extinction coefficients of the protein and pyrene.

-

Fluorescence Spectroscopy: Excite the purified conjugate at ~345 nm and record the emission spectrum from 360 nm to 550 nm. [5]The presence of characteristic pyrene monomer peaks will confirm successful conjugation.

-

Part 5: Data Analysis and Applications in Drug Development

The true power of this compound lies in its application to answer complex biological questions.

-

Studying Protein-Protein Interactions (PPIs): By labeling two different proteins, one with a pyrene donor and another with an acceptor (or both with pyrene), the formation of an interaction can be monitored. If both are labeled with pyrene, an increase in the excimer-to-monomer (Iₑ/Iₘ) ratio upon complex formation provides direct evidence of the interaction. [6]This is invaluable for screening small molecule inhibitors that disrupt PPIs.

-

Conformational Change Analysis: Labeling a single protein at two different sites with pyrene allows for the detection of conformational changes. A change in protein structure that alters the distance between the two pyrene probes will result in a corresponding change in the Iₑ/Iₘ ratio. This can be used to study ligand binding, allosteric regulation, or protein folding pathways. [7]* Membrane Binding and Fluidity: While this compound itself is not ideal for membrane studies, its precursor, 1-pyrenebutyric acid, is a classic probe for membrane fluidity. The principles learned from this compound can be readily applied to other pyrene derivatives designed for specific cellular compartments.

Conclusion

This compound is more than just a fluorescent dye; it is a sophisticated molecular tool that reports on the intricacies of the local molecular environment. Its primary amine handle provides a robust method for covalent attachment to biomolecules, while the photophysical properties of its pyrene core offer a sensitive readout of proximity and polarity. By understanding the chemical principles behind its synthesis, conjugation, and fluorescence, researchers in drug development and life sciences can leverage this compound to dissect complex biological processes, screen for therapeutic modulators, and gain deeper insights into molecular mechanisms.

References

- BenchChem. (2025). Application Notes: Covalent Attachment of 1-Pyrenebutyric Acid to Proteins. [URL: https://www.benchchem.com/application-notes/covalent-attachment-of-1-pyrenebutyric-acid-to-proteins]

- LookChem. (n.d.). This compound. [URL: https://www.lookchem.com/1-Pyrenebutylamine-cas-205488-15-9/]

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. [URL: https://www.scbt.com/p/1-pyrenebutylamine-205488-15-9]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3311060, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Pyrenebutylamine]

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-Pyrenebutyric Acid. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-1-pyrenebutyric-acid]

- Szymańska, A., Wiczk, W., & Lankiewicz, L. (2001). Efficient synthesis of pyrenylalanine. Amino Acids, 21(3), 265-70. [URL: https://pubmed.ncbi.nlm.nih.gov/11764407/]

- Ghosh, A. K. (n.d.). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4052321/]

- Narayanaswami, V., et al. (n.d.). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2804212/]

- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for SCO-PEG3-COOH Conjugation to Proteins. [URL: https://www.benchchem.

- Biotium, Inc. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines. [URL: https://biotium.com/support/protocols/succinimidyl-ester-labeling-of-protein-amines/]

- Fürth, D. (n.d.). Antibody conjugation. [URL: https://www.furthlab.

- Prahl, S. (2017). Pyrene. Oregon Medical Laser Center. [URL: https://omlc.org/spectra/Pyrene/index.html]

- Berendzen, K. W., et al. (2016). Techniques for the Analysis of Protein-Protein Interactions in Vivo. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4865126/]

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 205488-15-9. [URL: https://www.scbt.com/p/1-pyrenebutylamine-205488-15-9]

- Patnap Synapse. (2025). What techniques are used to study protein-protein interactions?. [URL: https://www.patsnap.com/synapse/articles/what-techniques-are-used-to-study-protein-protein-interactions]

Sources

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. furthlab.xyz [furthlab.xyz]

- 5. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Role of 1-Pyrenebutylamine in Advanced Research

An In-Depth Technical Guide to the Synthesis and Purification of 1-Pyrenebutylamine

This compound (PBA), also known as 1-(4-Aminobutyl)pyrene, is a pivotal molecule in the landscape of scientific research and drug development.[1][2] Its core structure features a butylamine chain attached to a pyrene moiety, a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties. This combination imparts PBA with strong fluorescence, making it an invaluable tool as a fluorescent probe and labeling agent.[1][3] In fields like drug development and cellular biology, PBA is utilized to tag molecules of interest, enabling their visualization and tracking within complex biological systems.[4][5]

The synthesis and subsequent purification of this compound are critical processes that dictate its efficacy and reliability in these sensitive applications. Impurities can interfere with spectroscopic analysis or introduce unwanted variables in biological assays. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of field-proven methods for synthesizing and purifying high-purity this compound, grounded in authoritative chemical principles.

Part 1: Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the available starting materials, required scale, and laboratory capabilities. We will explore two robust and commonly employed methodologies: a multi-step synthesis starting from 1-pyrenebutanol via the Gabriel Synthesis, and a more direct approach using Reductive Amination.

Synthesis Route A: The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides.[6][7] Its principal advantage is the prevention of over-alkylation, which often plagues direct alkylation with ammonia, thus ensuring the exclusive formation of the primary amine.[8][9] This pathway begins with the commercially available 1-pyrenebutanol.[10][11][12]

Causality and Rationale:

-

Halogenation: The initial step involves converting the hydroxyl group of 1-pyrenebutanol into a better leaving group, typically a bromide. This is necessary to facilitate the subsequent nucleophilic substitution by the phthalimide anion.

-

N-Alkylation: Potassium phthalimide serves as an ammonia surrogate (H₂N⁻).[7] Its nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the 1-(4-bromobutyl)pyrene in an Sₙ2 reaction to form an N-alkylphthalimide intermediate.[6][13] The use of a polar aprotic solvent like DMF accelerates this reaction.[8][9]

-

Deprotection (Hydrazinolysis): The final step liberates the desired primary amine. While acidic or basic hydrolysis is possible, the Ing-Manske procedure, which uses hydrazine (N₂H₄), is often preferred as it proceeds under milder, neutral conditions.[7][9] Hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and releasing the free this compound.[7]

Experimental Protocol: Gabriel Synthesis of this compound

Step 1: Synthesis of 1-(4-Bromobutyl)pyrene

-

To a solution of 1-pyrenebutanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add phosphorus tribromide (PBr₃) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to an ice-water mixture.

-

Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1-(4-bromobutyl)pyrene, which can be used in the next step without further purification.

Step 2: N-Alkylation and Hydrazinolysis

-

Dissolve the crude 1-(4-bromobutyl)pyrene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting halide.

-

Cool the reaction mixture to room temperature and add hydrazine monohydrate (5.0 eq).

-

Heat the mixture to reflux (around 100 °C) for 4 hours. A dense white precipitate (phthalhydrazide) will form.[7]

-

After cooling, add water to the mixture and extract with ethyl acetate or DCM.

-

The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield crude this compound.

Workflow Diagram: Gabriel Synthesis Pathway

Caption: Workflow for the Gabriel synthesis of this compound.

Synthesis Route B: Reductive Amination Pathway

Reductive amination is a highly efficient one-pot method for synthesizing amines from carbonyl compounds.[14][15] This route avoids the use of alkyl halides and offers high atom economy. It involves the reaction of an aldehyde (1-pyrenebutyraldehyde) with an amine source (ammonia) to form an imine, which is then reduced in situ to the corresponding amine.[16]

Causality and Rationale:

-

Oxidation: The synthesis begins with the oxidation of 1-pyrenebutanol to 1-pyrenebutyraldehyde. This is a crucial step to generate the required carbonyl functionality for the subsequent amination. Mild oxidizing agents like pyridinium chlorochromate (PCC) are suitable to prevent over-oxidation to the carboxylic acid.

-

Imine Formation & Reduction: The aldehyde reacts with an ammonia source (e.g., ammonium acetate) under slightly acidic conditions (pH 4-5) to form an imine intermediate (or its protonated form, the iminium ion).[16] A specialized reducing agent, sodium cyanoborohydride (NaBH₃CN), is introduced. This reagent is key to the success of the one-pot reaction because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion as it forms.[16] This chemoselectivity drives the reaction towards the amine product.[16]

Experimental Protocol: Reductive Amination of 1-Pyrenebutyraldehyde

Step 1: Oxidation of 1-Pyrenebutanol

-

Suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous DCM in a flask.

-

Add a solution of 1-pyrenebutanol (1.0 eq) in DCM to the suspension.

-

Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

-

Concentrate the filtrate under reduced pressure to obtain crude 1-pyrenebutyraldehyde.

Step 2: One-Pot Reductive Amination

-

Dissolve the crude 1-pyrenebutyraldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) to the solution in portions.

-

Adjust the pH to ~6 using glacial acetic acid and stir the reaction at room temperature for 24 hours.

-

Quench the reaction by adding dilute HCl until the solution is acidic (pH ~2) to destroy any remaining NaBH₃CN.

-

Make the solution basic (pH ~10) with aqueous NaOH.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.

Workflow Diagram: Reductive Amination Pathway

Caption: Workflow for the reductive amination synthesis of this compound.

Part 2: Purification Methodologies for this compound

The purification of the crude product is paramount to obtaining this compound of a grade suitable for research applications. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Comparison of Primary Purification Techniques

| Feature | Column Chromatography | Recrystallization | Preparative HPLC |

| Principle | Differential adsorption of components onto a solid stationary phase.[17] | Difference in solubility between the product and impurities at varying temperatures.[17][18] | High-resolution separation based on differential partitioning between mobile and stationary phases.[19][20] |

| Best For | Separating complex mixtures and impurities with different polarities.[17] | Removing small amounts of impurities from a solid product that is >90% pure.[17] | Achieving very high purity (>99%) for analytical standards or sensitive applications. |

| Typical Purity | >95% | >98%[17] | >99% |

| Advantages | High resolution, widely applicable, versatile for various scales.[17] | Simple, cost-effective, easily scalable for large quantities.[17] | Highest resolution and purity, automated.[21] |

| Disadvantages | Time-consuming, requires large solvent volumes, potential for product loss on the column.[17] | Requires finding a suitable solvent system; potential for significant product loss in the mother liquor.[17][22] | Expensive equipment, limited scale, requires method development. |

Experimental Protocols for Purification

Protocol 1: Purification by Silica Gel Column Chromatography

Rationale: Silica gel is a polar stationary phase. Non-polar compounds will elute first, while polar compounds will have stronger interactions and elute later. Since this compound is a basic amine, it can streak (tail) on acidic silica gel. To counteract this, a small amount of a base like triethylamine (Et₃N) is added to the eluent to ensure sharp, well-defined bands.

-

Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

-

Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Carefully add the dried powder to the top of the packed column.

-

Elution: Begin eluting with a non-polar solvent system (e.g., 100% Hexanes or Hexanes:Ethyl Acetate 98:2) containing ~1% triethylamine.

-

Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 5%, 10%, 20%) to elute the product.

-

Fraction Collection: Collect fractions in test tubes and monitor them by TLC, staining with an appropriate visualization agent (e.g., ninhydrin for amines).

-

Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield purified this compound.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

Rationale: Free amines can sometimes be oily or difficult to crystallize. Converting the amine to its hydrochloride salt often yields a stable, highly crystalline solid that is more amenable to recrystallization.[23] The salt will have different solubility properties than the free base, opening up new solvent options.

-

Salt Formation: Dissolve the crude this compound in a minimal amount of methanol or diethyl ether.

-

Add a solution of HCl in ether (or bubble HCl gas through the solution) dropwise until precipitation of the hydrochloride salt is complete.

-

Dissolution: Collect the crude salt by filtration. Transfer the solid to an Erlenmeyer flask and add a minimum amount of a hot solvent system (e.g., ethanol/water or isopropanol) until the solid just dissolves.[17][22]

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[17]

-

Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[22]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of the cold recrystallization solvent.[24]

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The free base can be regenerated by dissolving the salt in water and neutralizing with a base like NaOH.

Workflow Diagram: General Purification Scheme

Caption: A typical workflow for the purification and validation of this compound.

References

- PubMed. (n.d.). A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines.

- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.

-

V.K. Ahluwalia, R. Aggarwal, V.K. Ahluwalia. (n.d.). Gabriel Synthesis. Cambridge University Press. Retrieved from [Link]

- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.

- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.

- J&K Scientific LLC. (2025). Gabriel Synthesis.

- Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets.

- Chemistry LibreTexts. (2023). Gabriel Synthesis.

- Wikipedia. (n.d.). Gabriel synthesis.

- BenchChem. (2025). Technical Support Center: Purification of 1-Pyrenebutyric Acid.

- ResearchGate. (n.d.). Figure 2. a) Synthesis of 1 [4-8] starting from pyrene. Reagents and....

- University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent.

- YouTube. (2023). Reductive Amination.

- Santa Cruz Biotechnology. (2025). This compound | CAS 205488-15-9.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.

- Sigma-Aldrich. (n.d.). 1-Pyrenebutanol 99%.

- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- ScienceDirect. (2004). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions.

- MDPI. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Santa Cruz Biotechnology. (n.d.). 1-Pyrenebutanol | CAS 67000-89-9.

- LGC Standards. (n.d.). This compound | CAS 205488-15-9.

- RSC Publishing. (n.d.). Morphology directing synthesis of 1-pyrene carboxaldehyde microstructures and their photo physical properties.

- Chemenu. (n.d.). cas 205488-15-9|| where to buy this compound.

- CUNY. (n.d.). Purification by Recrystallization.

- PubChem - NIH. (n.d.). 1-Pyrenebutanol | C20H18O | CID 2762672.

- PubMed - NIH. (n.d.). Purification and spectroscopic properties of pyrene fatty acids.

- Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.

- Matrix Fine Chemicals. (n.d.). 1-PYRENEBUTANOL | CAS 67000-89-9.

- Organic Syntheses. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde.

- PubMed. (n.d.). Purification of a benzo[a]pyrene binding protein by affinity chromatography and photoaffinity labeling.

- PubMed - NIH. (n.d.). The chromatographic purification of native types I, II, and III collagens.

- Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

- Sigma-Aldrich. (n.d.). 1-Pyrenebutanol 99%.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 205488-15-9.

- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.

- ResearchGate. (2025). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde.

- PubMed. (2024). Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group.

- PubMed. (2014). Targeting Bacterial Central Metabolism for Drug Development.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 205488-15-9 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting bacterial central metabolism for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. scbt.com [scbt.com]

- 11. 1-Pyrenebutanol | C20H18O | CID 2762672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-PYRENEBUTANOL | CAS 67000-89-9 [matrix-fine-chemicals.com]

- 13. jk-sci.com [jk-sci.com]

- 14. air.unimi.it [air.unimi.it]

- 15. sciencemadness.org [sciencemadness.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mt.com [mt.com]

- 19. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. sciforum.net [sciforum.net]

- 21. A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Home Page [chem.ualberta.ca]

- 23. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]

- 24. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

photophysical properties of 1-Pyrenebutylamine

An In-Depth Technical Guide to the Photophysical Properties of 1-Pyrenebutylamine

Abstract

This compound (PBA) is a versatile fluorescent probe that combines the rich photophysical characteristics of the pyrene moiety with the pH-sensitive and reactive nature of a primary amine. This guide provides a comprehensive technical overview of its core photophysical properties, including absorption, emission, solvatochromism, fluorescence quantum yield, and lifetime. We delve into the established experimental methodologies for characterizing these properties, offering detailed, field-proven protocols. Furthermore, this document explores the application of this compound as a sensitive probe for monitoring local polarity, pH changes, and its utility in studying biomolecular interactions with proteins and nucleic acids. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of pyrene-based fluorophores in their work.

Introduction: The Molecular Architecture and Significance of this compound

This compound is an organic compound featuring a polycyclic aromatic hydrocarbon, pyrene, covalently linked to a butylamine chain.[1][2][3] This molecular design is deliberate and powerful; the pyrene group serves as an outstanding fluorophore, while the terminal amine group provides a handle for chemical conjugation and imparts sensitivity to the local chemical environment, particularly pH.

The pyrene moiety is renowned for its distinctive photophysical behavior:

-

High Molar Extinction Coefficient: Efficiently absorbs light.[4]

-

Long Fluorescence Lifetime: Allows for time-resolved measurements and sensitivity to dynamic quenching processes.[5]

-

Structured Emission Spectrum: The vibronic fine structure in its emission spectrum is exquisitely sensitive to the polarity of its microenvironment.[6][7]

-

Excimer Formation: At higher concentrations or when multiple pyrene units are in close proximity, an excited-state dimer ("excimer") can form, which exhibits a characteristic broad, red-shifted emission.

The butylamine linker offers flexibility and a reactive primary amine. This amine group can be protonated under acidic conditions, which modulates the photophysical properties of the pyrene core, making PBA an effective pH sensor.[8][9][10] It also serves as a point of attachment for labeling biomolecules. These combined features make this compound a valuable tool in diverse fields, from materials science to cellular biology and drug discovery.[1][11]

Core Photophysical Properties and Their Characterization

A thorough understanding of a fluorophore's fundamental properties is critical for its effective application. This section details the key photophysical parameters of this compound and the experimental workflows used to measure them.

Absorption and Emission Spectra

The electronic absorption and emission spectra of PBA are dominated by the π-π* transitions of the pyrene core. The absorption spectrum typically shows several distinct bands, while the fluorescence emission spectrum exhibits a characteristic and highly informative vibronic fine structure.[4][6][12]

-

Absorption: In a non-polar solvent like cyclohexane, the absorption spectrum of pyrene shows strong peaks around 336 nm.[12]

-

Emission: When excited, PBA displays a series of emission peaks. In cyclohexane, the most prominent peaks are typically observed around 374 nm and 384 nm.[6][12] The relative intensities of these vibronic bands are of particular importance, as discussed below.

Solvatochromism: The "Ham Effect" as a Polarity Probe

One of the most powerful features of the pyrene fluorophore is the sensitivity of its fluorescence emission spectrum to the polarity of the local environment. This phenomenon, known as the Ham effect, manifests as a change in the intensity ratio of the first and third vibronic peaks (I₁ / I₃) in the emission spectrum.[6]

In non-polar solvents, the I₁ band (ca. 374 nm) is less intense than the I₃ band (ca. 385 nm), resulting in a high I₃ / I₁ ratio. As the solvent polarity increases, the intensity of the I₁ band increases significantly relative to the I₃ band.[6] This solvent-dependent change allows the I₁ / I₃ ratio to be used as an empirical "Py" scale of micropolarity. This property is invaluable for probing the interiors of micelles, polymer domains, and the hydrophobic cores of proteins.

Table 1: Environmental Sensitivity of Pyrene Emission

| Property | Environment | Typical Observation | Rationale |

|---|---|---|---|

| I₁ / I₃ Ratio | Non-polar (e.g., Hexane) | Low (~0.6) | The S₁ -> S₀ transition is symmetry-forbidden and gains intensity through vibronic coupling, which is perturbed by polar solvents. |

| I₁ / I₃ Ratio | Polar (e.g., Acetonitrile) | High (~1.5-1.8) | Increased solvent polarity enhances the intensity of the 0-0 transition (I₁ band).[7][13][14] |

| Lifetime (τ) | Deoxygenated Solution | Long | Oxygen is an efficient collisional quencher of the pyrene excited state. |

| Lifetime (τ) | Aerated Solution | Short | Collisions with O₂ provide a non-radiative decay pathway, shortening the lifetime.[5][15] |

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[16][17] It is a critical parameter for assessing the brightness of a probe. The most common method for determining ΦF is the relative method, which compares the fluorescence of the sample to a well-characterized standard of known quantum yield.[17][18][19]

Table 2: Representative Photophysical Data for Pyrene Derivatives

| Parameter | Solvent | Value | Reference |

|---|---|---|---|

| Absorption Max (λabs) | Cyclohexane | 335.2 nm | [4] |

| Emission Max (λem) | Cyclohexane | 384 nm | [12] |

| Quantum Yield (ΦF) | Cyclohexane | 0.32 | [4] |

| Lifetime (τF) of PBA | Deoxygenated Liposomes | ~215 ns | [5] |

| Lifetime (τF) of PBA | Aerated Living Cells | 55 - 185 ns |[5] |

This protocol outlines the comparative method for determining ΦF.[17][18]

Causality: To ensure the validity of the comparison, the standard and sample must absorb the same number of photons. This is achieved by preparing a series of solutions with very low absorbance (< 0.1) at the excitation wavelength to prevent inner-filter effects and ensure a linear relationship between absorbance and fluorescence.[17]

-

Select a Standard: Choose a reference standard whose absorption and emission spectra overlap well with the sample. For pyrene derivatives excited in the UV, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.

-

Prepare Stock Solutions: Prepare concentrated stock solutions of both the this compound sample and the standard in the desired solvent(s).

-

Prepare Dilutions: Create a series of 5-6 dilutions for both the sample and the standard. The dilutions should be prepared to have absorbances ranging from approximately 0.02 to 0.10 at the chosen excitation wavelength.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance value at the excitation wavelength (e.g., 335 nm).

-

Measure Fluorescence: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution under identical instrument conditions (e.g., excitation/emission slit widths, detector voltage). The excitation wavelength must be the same as that used for the absorbance measurements.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Calculate Gradient: Perform a linear regression on each dataset. The slope of the resulting line is the gradient (Grad). The plot should be linear and pass through the origin.

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦX):

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.[17]

-

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For pyrene derivatives, this lifetime is typically long (tens to hundreds of nanoseconds), making it sensitive to environmental quenchers like molecular oxygen.[5][15] The gold-standard technique for measuring nanosecond lifetimes is Time-Correlated Single Photon Counting (TCSPC).

Causality: TCSPC works by measuring the time delay between a laser excitation pulse and the detection of the first emitted photon.[20] By repeating this process millions of times with a high-repetition-rate pulsed laser, a probability histogram of photon arrival times is constructed, which directly represents the fluorescence decay curve.[21][22][23]

-

Instrument Setup: Use a TCSPC system equipped with a pulsed laser diode or laser with a high repetition rate (e.g., 1-40 MHz) as the excitation source. The detector is typically a fast and sensitive photomultiplier tube (PMT) or single-photon avalanche diode (SPAD).

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid concentration-dependent effects like excimer formation.

-

Wavelength Selection: Set the excitation wavelength (e.g., 335 nm or 340 nm) and the emission wavelength (e.g., 384 nm) using appropriate bandpass filters or monochromators.

-

Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure and histogram the time difference between the laser sync signal and the detected photon signal.[20][22]

-

Instrument Response Function (IRF): Record the IRF by measuring a light-scattering solution (e.g., a dilute colloidal silica suspension) at the excitation wavelength. The IRF represents the time response of the instrument itself.

-

Data Analysis: The acquired fluorescence decay curve is analyzed by fitting it to one or more exponential decay functions, after deconvolution with the IRF. The equation for a single exponential decay is: I(t) = I₀ * exp(-t / τ) Where τ is the fluorescence lifetime.

Applications in Sensing and Biomolecular Studies

The unique make it a powerful tool for various applications in research and drug development.

pH Sensing

The terminal amine group of PBA acts as a pH-sensitive switch. In neutral or basic conditions, the amine is uncharged (-NH₂). In acidic environments, it becomes protonated to form an ammonium cation (-NH₃⁺). This change in the charge state of the substituent can influence the pyrene fluorophore through photoinduced electron transfer (PET) or other mechanisms, often leading to a change in fluorescence intensity or lifetime.[8][9][10] This allows PBA and its derivatives to be used as ratiometric or intensity-based fluorescent probes for mapping pH in chemical or biological systems.[9][10][24]

Caption: Protonation of the amine group in acidic conditions can alter the fluorescence of the pyrene moiety.

Probing DNA, RNA, and Protein Interactions

This compound can serve as a versatile probe to study interactions with biological macromolecules.[11][25] The binding event is transduced into a measurable optical signal.

-

Mechanism of Interaction: Binding can occur through various non-covalent forces. The positively charged (protonated) amine can interact electrostatically with the negatively charged phosphate backbone of DNA or RNA.[11] The hydrophobic pyrene group can intercalate between nucleobases or bind to hydrophobic pockets on a protein's surface.[11][26]

-

Signal Transduction: When PBA binds to a macromolecule, the local environment of the pyrene moiety changes. For instance, binding within a hydrophobic protein pocket shields the probe from water, leading to a decrease in the I₁ / I₃ ratio and a potential increase in fluorescence quantum yield and lifetime. These changes can be monitored in a titration experiment to determine binding affinities (e.g., the dissociation constant, Kd).[27][28]

Caption: Workflow for a fluorescence titration experiment to quantify protein-ligand binding affinity.

Conclusion

This compound is a fluorophore of remarkable utility, stemming from the well-defined and environmentally sensitive photophysics of its pyrene core. Its long lifetime, polarity-sensitive vibronic emission, and the pH-responsive nature imparted by its amine functional group make it a powerful tool for researchers. By applying the rigorous experimental protocols detailed in this guide—for measuring quantum yield, lifetime, and spectral shifts—scientists can effectively probe molecular environments, quantify binding events, and develop novel sensing applications. The principles and methodologies described herein provide a solid foundation for leveraging this compound in advanced research and development.

References

-

HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

-

Friedrich Schiller University Jena. Time-correlated single photon counting (TCSPC). [Link]

-

ID Quantique. What is Time Correlated Single Photon Counting?. [Link]

-

AUREA Technology. Time-Correlated Single Photon Counting. [Link]

-

Becker & Hickl GmbH. Time-Correlated Single Photon Counting. [Link]

-

Nature Protocols. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

-

National Center for Biotechnology Information (PMC). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

-

ACS Publications. Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

ResearchGate. Absorption and emission spectra in water of pyrene butyric acid.... [Link]

-

LookChem. Cas 205488-15-9, this compound. [Link]

-

ResearchGate. Fluorescence quantum yields (a) and fluorescence lifetimes (b) recorded.... [Link]

-

ResearchGate. Photophysical Properties of 1-Pyrene-Based Derivatives for Nitroaromatic Explosives Detection: Experimental and Theoretical Studies. [Link]

-

PubMed. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation. [Link]

-

Royal Society of Chemistry. One-step synthesis of a pH switched pyrene-based fluorescent probe for ratiometric detection of HS− in real water samples. [Link]

-

Royal Society of Chemistry. A novel pyrene-based dual multifunctional fluorescent probe for differential sensing of pH and HSO3− and their bioimaging in live cells. [Link]

-

ResearchGate. Plot of the solvatochromic shift of the fluorescence maxima of Py-BN.... [Link]

-

ResearchGate. The fluorescence lifetime of 1 in ethanol and buty- ronitrile at.... [Link]

-

Royal Society of Chemistry. One-Step Synthesis of a pH Switched Pyrene-Based Fluorescent Probe for Ratiometric Detection of HS- in real water samples. [Link]

-

ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]

-

National Center for Biotechnology Information (PubChem). This compound. [Link]

-

Royal Society of Chemistry. Behavior of the solvatochromic probes Reichardt's dye, pyrene, dansylamide, Nile Red and 1-pyrenecarbaldehyde within the room-temperature ionic liquid bmimPF. [Link]

-

National Center for Biotechnology Information (PMC). Novel Tripodal Polyamine Tris-Pyrene: DNA/RNA Binding and Photodynamic Antiproliferative Activity. [Link]

-

PubMed. Investigating Protein Binding with the Isothermal Ligand-induced Resolubilization Assay. [Link]

-

PubMed. A pyrene-based colorimetric and fluorescent pH probe with large stokes shift and its application in bioimaging. [Link]

-

Oregon Medical Laser Center. Pyrene. [Link]

-

PubMed. Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s. [Link]

-

ResearchGate. One-step synthesis of a pH switched pyrene-based fluorescent probe for ratiometric detection of HS- in real water samples. [Link]

-

ResearchGate. Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. [Link]

-

PubMed. Variation of 1-pyrenebutyric acid fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels. [Link]

-

Wikipedia. Ligand binding assay. [Link]

-

PubMed. Probing RNA-protein Interactions Using Pyrene-Labeled Oligodeoxynucleotides: Qbeta Replicase Efficiently Binds Small RNAs by Recognizing Pyrimidine Residues. [Link]

-

PubMed Central. DNA–protein π-interactions in nature: abundance, structure, composition and strength of contacts between aromatic amino acids and DNA nucleobases or deoxyribose sugar. [Link]

-

The Binding Database. BindingDB. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C20H19N | CID 3311060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. omlc.org [omlc.org]

- 5. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Behavior of the solvatochromic probes Reichardt’s dye, pyrene, dansylamide, Nile Red and 1-pyrenecarbaldehyde within the room-temperature ionic liquid bmimPF - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. One-step synthesis of a pH switched pyrene-based fluorescent probe for ratiometric detection of HS− in real water samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A novel pyrene-based dual multifunctional fluorescent probe for differential sensing of pH and HSO3− and their bioimaging in live cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A pyrene-based colorimetric and fluorescent pH probe with large stokes shift and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Tripodal Polyamine Tris-Pyrene: DNA/RNA Binding and Photodynamic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]

- 13. Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Variation of 1-pyrenebutyric acid fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.uci.edu [chem.uci.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Making sure you're not a bot! [opus4.kobv.de]

- 20. photon-force.com [photon-force.com]

- 21. horiba.com [horiba.com]

- 22. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 23. becker-hickl.com [becker-hickl.com]

- 24. researchgate.net [researchgate.net]

- 25. Probing RNA-protein interactions using pyrene-labeled oligodeoxynucleotides: Qbeta replicase efficiently binds small RNAs by recognizing pyrimidine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DNA–protein π-interactions in nature: abundance, structure, composition and strength of contacts between aromatic amino acids and DNA nucleobases or deoxyribose sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Investigating Protein Binding with the Isothermal Ligand-induced Resolubilization Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Ligand binding assay - Wikipedia [en.wikipedia.org]

A Technical Guide to the Quantum Yield and Fluorescence Lifetime of 1-Pyrenebutylamine

This guide provides an in-depth exploration of the key photophysical parameters of 1-Pyrenebutylamine (PBAm)—its fluorescence quantum yield and lifetime. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts. It delves into the causality behind experimental choices and provides the foundational knowledge required to confidently utilize this versatile fluorophore.

Introduction: The Photophysical Profile of this compound

This compound belongs to the well-studied family of pyrene-based fluorescent probes. These molecules are renowned for their sensitivity to the local microenvironment, a characteristic that makes them invaluable tools in cellular imaging, membrane studies, and as sensors.[1] The photophysical behavior of PBAm is dominated by the interplay between the pyrene core and the butylamine side chain.

The pyrene moiety is characterized by a high intrinsic fluorescence quantum yield and a long excited-state lifetime.[1] However, the presence of the aliphatic amine group introduces a significant intramolecular quenching pathway.[2] This quenching occurs via a photoinduced electron transfer (PET) mechanism, where the lone pair of electrons on the nitrogen atom interacts with the excited pyrene fluorophore, leading to non-radiative decay.[2] Consequently, the quantum yield and fluorescence lifetime of PBAm are intrinsically lower than that of unmodified pyrene.

This intramolecular quenching is highly sensitive to the protonation state of the amine group. In acidic environments, the nitrogen lone pair is protonated, rendering it unavailable for the PET process. This effectively "switches off" the quenching pathway, leading to a significant increase in both fluorescence intensity and lifetime.[2] This pH-dependent behavior is a key feature of PBAm and underpins many of its applications as a pH sensor.

The Jablonski Diagram: Visualizing Fluorescence and Quenching

The interplay of light absorption, emission, and quenching in this compound can be visualized using a Jablonski diagram.[3] This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the electronic transitions in a fluorophore.

Quantitative Analysis: Quantum Yield and Fluorescence Lifetime

While specific values for this compound are not extensively tabulated in the literature, the following sections provide the established methodologies for their determination. For context, the fluorescence lifetime of the closely related compound, 1-pyrenebutyric acid (PBA), has been reported to be in the range of 185 to 55 ns in living cells, decreasing with increasing oxygen concentration.[4] In the absence of quenchers and in a deoxygenated environment, lifetimes can be significantly longer.

Determining the Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5] The relative method, which compares the fluorescence of the sample to a well-characterized standard, is the most common approach.[6]

Table 1: Typical Quantum Yield Data for Pyrene Derivatives

| Compound | Solvent | Quantum Yield (Φf) |

| Pyrene | Cyclohexane | 0.32[7] |

| Pyrene Derivative 1 | Dichloromethane | 0.65 (solid state)[8] |

| Pyrene Derivative 2 | Dichloromethane | 0.13 (solution)[8] |

| Pyrene-based derivative | Acetonitrile | 0.26[9] |

Experimental Protocol: Relative Quantum Yield Measurement

This protocol outlines the steps to determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene).[5]

-

Standard and Sample Preparation:

-

Prepare stock solutions of the fluorescence standard and this compound in the desired solvent.

-

Create a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[5]

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std)

Where:

-

Φf,std is the quantum yield of the standard.

-

msample and mstd are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively.

-

Caption: Workflow for relative fluorescence quantum yield determination.

Measuring the Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[10] Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[11]

Table 2: Typical Fluorescence Lifetime Data for Pyrene and its Analogs

| Compound | Environment | Lifetime (τ) |

| 1-Pyrenebutyric acid | Living cells (aerated) | 55 - 185 ns[4] |

| 1-Pyrenebutyric acid | Fixed cells (deoxygenated) | ~215 ns[4] |

| Pyrene monomer | High pressure matrix | Subject to shortening[10] |

| Pyrene derivatives | Various solvents | 1 - 6.9 ns[9] |

Experimental Protocol: Fluorescence Lifetime Measurement by TCSPC

-

Instrumentation Setup:

-

A pulsed light source (e.g., picosecond laser or LED) excites the sample.

-

A sensitive, high-speed detector (e.g., photomultiplier tube or single-photon avalanche diode) detects the emitted photons.

-

Timing electronics measure the time delay between the excitation pulse and the detection of the emitted photon.

-

-

Data Acquisition:

-

The instrument records the arrival time of individual photons relative to the excitation pulse over many cycles.

-

This builds a histogram of photon counts versus time, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential decay model to extract the lifetime (τ). For a single fluorescent species, the decay is typically mono-exponential. In complex environments, multi-exponential decays may be observed.

-

Caption: Simplified workflow for Time-Correlated Single Photon Counting (TCSPC).

Environmental Influences on PBAm Photophysics

The quantum yield and fluorescence lifetime of this compound are not static values but are highly dependent on the molecular environment.

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state and the efficiency of non-radiative decay pathways.[12] For pyrene and its derivatives, changes in solvent polarity can affect the vibrational fine structure of the emission spectrum.[12]

-

pH: As previously discussed, the protonation state of the butylamine group has a profound effect on the photophysical properties of PBAm. In acidic solutions (low pH), the amine is protonated, inhibiting intramolecular quenching and leading to a higher quantum yield and longer lifetime. Conversely, in basic solutions (high pH), the amine is deprotonated, and quenching is more efficient.

-

Quenchers: The presence of external quenching agents, such as molecular oxygen or heavy atoms, can further decrease the quantum yield and lifetime through collisional quenching.[13]

Conclusion

References

-

Photophysical Properties of the Synthesized Pyrene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Unusual Fluorescence Behavior of Pyrene-Amine Containing Dendrimers. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation. (2004). PubMed. Retrieved from [Link]

-

UV Absorption and Fluorescence Properties of Pyrene Derivatives Having Trimethylsilyl, Trimethylgermyl, and Trimethylstannyl Groups. (n.d.). Oxford Academic. Retrieved from [Link]

-

Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Pyrene derivatives with two types of substituents at positions 1, 3, 6, and 8. (2019). Royal Society of Chemistry. Retrieved from [Link]

-

Variation of 1-pyrenebutyric acid fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels. (n.d.). PubMed. Retrieved from [Link]

-

FLUORESCENCE LIFETIMES OF PYRENE MONOMER AND EXCIMER AT HIGH PRESSURES. (1969). Defense Technical Information Center. Retrieved from [Link]

-

Jablonski diagram. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyrene. (n.d.). Oregon Medical Laser Center. Retrieved from [Link]

-

Synthesis, Physicochemical and Photophysical Characterization of 4-(1-Pyrenyl)-butyl-α-D-mannopyranoside. (2016). ResearchGate. Retrieved from [Link]

-

Absorption, emission and quantum yield data for 1, 3 and pyrene. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrene-Based Materials for Organic Electronics. (2011). Chemistry. Retrieved from [Link]

-

(PDF) Fluorescence Quantum Yield Measurements. (2025). ResearchGate. Retrieved from [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved from [Link]

-

Emission lifetime study of fluorescence probes based on G-quadruplex oligonucleotides end-labeled with pyrene moieties. (n.d.). ResearchGate. Retrieved from [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. (2007). eScholarship.org. Retrieved from [Link]

-

Fluorescence quantum yield measurements. (1976). NIST Technical Series Publications. Retrieved from [Link]

-

Fluorescence Lifetime Imaging Detects Long-Lifetime Signal Associated with Reduced Pyocyanin at the Surface of Pseudomonas aeruginosa Biofilms and in Cross-Feeding Conditions. (2025). PubMed Central. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

4-(Piperidin-1-yl)butan-1-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. Unusual Fluorescence Behavior of Pyrene-Amine Containing Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. static.horiba.com [static.horiba.com]

- 7. omlc.org [omlc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Fluorescence Lifetime Imaging Detects Long-Lifetime Signal Associated with Reduced Pyocyanin at the Surface of Pseudomonas aeruginosa Biofilms and in Cross-Feeding Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Variation of 1-pyrenebutyric acid fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Absorption and Emission Spectra of 1-Pyrenebutylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the photophysical properties of 1-pyrenebutylamine, a versatile fluorescent probe renowned for its sensitivity to the microenvironment. By delving into the principles governing its absorption and emission spectra, including solvatochromism and excimer formation, this document equips researchers with the foundational knowledge and practical protocols necessary for its effective application in diverse research and development settings.

Introduction: The Significance of this compound as a Fluorescent Probe

This compound belongs to a class of fluorescent molecules known as pyrene derivatives, which are extensively utilized as probes to investigate the properties of various chemical and biological systems. The pyrene moiety, a polycyclic aromatic hydrocarbon, possesses unique photophysical characteristics that make it an exceptional reporter of its immediate surroundings. Its fluorescence is highly sensitive to the polarity, viscosity, and proximity of other pyrene molecules.

The butylamine linker in this compound provides a reactive primary amine group, allowing for its covalent attachment to a wide range of target molecules, including proteins, lipids, and synthetic polymers. This capability to specifically label macromolecules makes this compound an invaluable tool for studying molecular interactions, conformational changes, and the dynamics of complex biological systems.

Theoretical Framework: Understanding the Photophysics of Pyrene Derivatives

The absorption and emission of light by this compound are governed by the principles of molecular photophysics. A fundamental understanding of these principles is crucial for the accurate interpretation of experimental data.

The Jablonski Diagram and Electronic Transitions

The interaction of light with a this compound molecule can be visualized using a Jablonski diagram. The molecule absorbs a photon of a specific energy, causing an electron to be promoted from the ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). This absorption process is typically very fast, occurring on the femtosecond timescale.

Following absorption, the excited molecule can return to the ground state through several pathways:

-

Fluorescence: The molecule can radiatively relax from the lowest vibrational level of the S₁ state back to the S₀ state, emitting a photon. This emitted light is what is observed as fluorescence. Due to some energy loss through non-radiative vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Non-radiative Decay: The excited molecule can also lose energy as heat to its surroundings through processes like internal conversion and vibrational relaxation, returning to the ground state without emitting a photon.

-

Intersystem Crossing: The electron in the S₁ state can undergo a spin flip to enter a triplet excited state (T₁). From the T₁ state, it can return to the ground state via phosphorescence (a much slower emission process) or non-radiative decay.

The Vibronic Fine Structure of Pyrene Monomer Emission

A key characteristic of the fluorescence spectrum of monomeric pyrene (and its derivatives in non-polar environments) is its well-resolved vibronic fine structure. This structure arises from electronic transitions from the lowest vibrational level of the S₁ state to various vibrational levels of the S₀ ground state. The relative intensities of these vibronic bands are highly sensitive to the polarity of the solvent, a phenomenon known as the "Ham effect."

In non-polar solvents, the first vibronic peak (I₁) is the most intense. As the solvent polarity increases, the intensity of the third vibronic peak (I₃) increases relative to the first (I₁). The I₃/I₁ ratio, often referred to as the "polarity index," provides a quantitative measure of the microenvironmental polarity surrounding the pyrene probe. This sensitivity is attributed to the symmetry-forbidden nature of the 0-0 transition (corresponding to I₁) being partially allowed in more polar environments.

Solvatochromism: this compound as a Polarity Probe

The strong dependence of the absorption and emission spectra of this compound on the solvent polarity is known as solvatochromism. This property is central to its use as a molecular probe.

Principles of Solvatochromism

The electronic distribution of the pyrene chromophore differs between its ground and excited states. The excited state is generally more polar than the ground state. In a polar solvent, the solvent molecules will reorient around the excited-state dipole, lowering its energy. This stabilization of the excited state leads to a red-shift (a shift to longer wavelengths) in the emission spectrum compared to a non-polar solvent. The absorption spectrum is less affected because the solvent molecules do not have sufficient time to reorient during the rapid absorption process.

Quantitative Analysis of Solvatochromism

| Solvent | Polarity (Dielectric Constant) | Typical Absorption Maxima (λ_abs, nm) | Typical Emission Maxima (λ_em, nm) |

| Cyclohexane | 2.02 | ~342 | ~373, 384, 394 |

| Toluene | 2.38 | ~343 | ~375, 386, 396 |

| Dichloromethane | 8.93 | ~344 | ~376, 387, 398 |

| Acetone | 20.7 | ~343 | ~377, 389, 400 |

| Acetonitrile | 37.5 | ~343 | ~378, 390, 402 |

| Methanol | 32.7 | ~343 | ~379, 392, 404 |

| Water | 80.1 | ~340 | ~375, 395 |

Note: The data presented are illustrative for pyrene derivatives and the exact values for this compound may vary. The emission maxima correspond to the most prominent vibronic bands.

Excimer Formation: A Probe for Proximity and Fluidity

At higher concentrations or when multiple pyrene moieties are held in close proximity, an excited-state pyrene molecule can interact with a ground-state molecule to form an "excited dimer" or excimer . This excimer has its own distinct, broad, and structureless emission spectrum that is significantly red-shifted from the monomer emission.

Mechanism of Excimer Formation

The formation of a pyrene excimer is a diffusion-controlled process. An excited pyrene monomer (Py) must encounter a ground-state pyrene monomer (Py) within its fluorescence lifetime. This interaction leads to the formation of the excimer (Py-Py).

The efficiency of excimer formation is dependent on several factors:

-

Concentration: Higher concentrations increase the probability of encounters between excited and ground-state molecules.

-

Viscosity: In more viscous environments, the diffusion of pyrene molecules is slower, leading to a decrease in excimer formation.

-

Molecular Architecture: In systems where multiple pyrene units are covalently linked, the propensity for intramolecular excimer formation depends on the length and flexibility of the linker.

Spectral Characteristics of Excimer Emission

The excimer emission of pyrene derivatives typically appears as a broad, featureless band centered around 470-500 nm. The ratio of the excimer emission intensity (Iₑ) to the monomer emission intensity (Iₘ) is a sensitive parameter used to probe:

-

Microviscosity: In cellular membranes or polymer matrices, a higher Iₑ/Iₘ ratio indicates a more fluid environment that allows for the necessary molecular rearrangements for excimer formation.

-

Intermolecular Distances: In labeled polymers or biomolecules, the presence of excimer fluorescence can provide information about chain folding and intermolecular associations.

Experimental Protocols for Spectroscopic Characterization

Accurate and reproducible measurement of the absorption and emission spectra of this compound is essential for its effective use as a fluorescent probe.

Preparation of Stock and Working Solutions

Causality: Proper solution preparation is critical to avoid aggregation and ensure accurate concentration determination, which is fundamental for quantitative fluorescence measurements.

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a high-purity organic solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution in the dark at -20°C to prevent degradation.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the solvent of interest. For most fluorescence measurements, concentrations in the micromolar (µM) to nanomolar (nM) range are appropriate to avoid inner filter effects and concentration-dependent quenching.

Measurement of Absorption Spectra

Causality: The absorption spectrum is necessary to determine the optimal excitation wavelength for fluorescence measurements and to calculate the molar extinction coefficient.

-

Instrumentation: Use a UV-Visible spectrophotometer.

-

Procedure:

-

Blank the instrument with the solvent being used for the sample.

-

Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 250-450 nm).

-

The absorbance at the absorption maximum (λ_max) should ideally be between 0.05 and 0.1 to ensure linearity and minimize inner filter effects in subsequent fluorescence measurements.

-

Measurement of Fluorescence Emission Spectra

Causality: The emission spectrum provides information about the microenvironment of the probe and is the primary data source for determining polarity and excimer formation.

-

Instrumentation: Use a spectrofluorometer.

-

Procedure:

-

Set the excitation wavelength to one of the absorption maxima of this compound (typically around 340 nm).

-

Record the emission spectrum over a wavelength range that encompasses both the monomer and potential excimer emission (e.g., 350-600 nm).

-

Ensure that the emission intensity is within the linear range of the detector.

-

Determination of Fluorescence Quantum Yield

Causality: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is a critical parameter for characterizing a fluorophore.

The relative quantum yield of this compound can be determined by comparison to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

The quantum yield is calculated using the following equation: